BenchChemオンラインストアへようこそ!

Aclerastide

Diabetic Foot Ulcer Wound Healing Clinical Trial

Aclerastide (DSC-127, NorLeu³-Angiotensin(1-7)) is the only MAS receptor agonist with validated Phase 2 efficacy: 61% reduction in median healing time (8.5 vs. 22 weeks placebo) and 95% ulcer area reduction at 24 weeks. Preclinical data confirms statistically significant superiority over native angiotensin (1-7) and Regranex® (becaplermin) in accelerating tissue repair, collagen deposition, and re-epithelialization. Its unique ability to promote hair follicle neogenesis in full-thickness wounds differentiates it from growth factor therapies. An ideal positive control with dose-dependent, reproducible efficacy for wound healing assays.

Molecular Formula C42H64N12O11
Molecular Weight 913.0 g/mol
CAS No. 227803-63-6
Cat. No. B1666543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAclerastide
CAS227803-63-6
SynonymsDSC-127;  DSC 127;  DSC127;  NorLeu-3-A(1-7);  NorLeu-3A(1-7);  Aclerastide;  Asp-arg-nle-tyr-ile-his-pro;  NorLeu3-Angiotensin.
Molecular FormulaC42H64N12O11
Molecular Weight913.0 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)CC)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C42H64N12O11/c1-4-6-9-28(50-36(59)29(10-7-16-47-42(44)45)49-35(58)27(43)20-33(56)57)37(60)51-30(18-24-12-14-26(55)15-13-24)38(61)53-34(23(3)5-2)39(62)52-31(19-25-21-46-22-48-25)40(63)54-17-8-11-32(54)41(64)65/h12-15,21-23,27-32,34,55H,4-11,16-20,43H2,1-3H3,(H,46,48)(H,49,58)(H,50,59)(H,51,60)(H,52,62)(H,53,61)(H,56,57)(H,64,65)(H4,44,45,47)/t23-,27-,28-,29-,30-,31-,32-,34-/m0/s1
InChIKeyRUBMHAHMIJSMHA-LBWFYSSPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Aclerastide (CAS 227803-63-6) Procurement Guide: A Synthetic Angiotensin Receptor Agonist for Wound Healing and Scar Reduction


Aclerastide (CAS 227803-63-6), also known as DSC-127 or NorLeu³-Angiotensin(1-7), is a synthetic peptide analog of angiotensin (1-7) developed as a topical agent for diabetic foot ulcers [1]. It functions as an angiotensin receptor agonist, primarily engaging the MAS receptor axis to stimulate progenitor proliferation, accelerate vascularization, promote collagen deposition, and facilitate re-epithelialization [2]. Preclinical and clinical data indicate its utility in accelerating wound closure and reducing fibrotic scarring [3].

Why Aclerastide (DSC-127) Cannot Be Substituted with Generic Angiotensin Peptides or Standard Growth Factors


While Aclerastide is an analog of the naturally occurring angiotensin (1-7), its specific amino acid substitution (NorLeu³) confers distinct pharmacological and stability properties that differentiate it from both the native peptide and other therapeutic agents. Direct preclinical comparisons demonstrate that Aclerastide (NorLeu³-A(1-7)) is statistically superior to the native angiotensin (1-7) peptide and to Regranex® (becaplermin, a recombinant PDGF) in accelerating tissue repair [1]. Furthermore, clinical trial data establish a clear dose-response relationship and efficacy threshold (0.03% formulation) that cannot be extrapolated to other angiotensin receptor modulators without comparable trial data [2]. Therefore, substituting Aclerastide with a generic angiotensin peptide or an alternative wound-healing agent in a research or clinical procurement context would introduce significant variability in expected outcomes and invalidate protocol-specific efficacy benchmarks.

Quantitative Differentiation of Aclerastide (DSC-127): Comparative Efficacy and Scar Reduction Data


Superior Acceleration of Diabetic Foot Ulcer Healing in Phase 2 Clinical Trial: Aclerastide (0.03%) vs. Placebo

In a randomized, double-blind, placebo-controlled Phase 2 clinical trial (n=77), topical Aclerastide (0.03% DSC127) significantly reduced the median time to complete ulcer closure compared to placebo [1].

Diabetic Foot Ulcer Wound Healing Clinical Trial

Dose-Response Efficacy in Wound Area Reduction: Aclerastide (0.03%) vs. Placebo at Week 24

Aclerastide exhibited a log-linear dose-response relationship for reducing ulcer area from baseline. The 0.03% formulation demonstrated significantly greater area reduction than both the 0.01% formulation and placebo at 24 weeks [1].

Diabetic Foot Ulcer Dose-Response Clinical Trial

Superior Wound Healing Acceleration in Diabetic Mouse Model: Aclerastide vs. Regranex® and Native Angiotensin (1-7)

In a diabetic mouse model of full-thickness excision wounds, topical Aclerastide (NorLeu³-A(1-7)) demonstrated significantly faster wound closure and a higher rate of complete healing compared to both Regranex® (recombinant PDGF) and the native angiotensin (1-7) peptide [1].

Preclinical Wound Healing Diabetic Mouse Model Fibrosis

Reduction of Fibrosis and Scarring: Aclerastide vs. Placebo and Native Peptide

Aclerastide treatment led to a qualitative and quantitative reduction in fibrotic scar formation and an improvement in tissue architecture compared to controls. This effect was particularly notable with prolonged systemic administration during the remodeling phase, leading to the formation of new adnexal structures [1].

Scar Reduction Fibrosis Histology

Prioritized Procurement Scenarios for Aclerastide (DSC-127) in Wound Healing and Fibrosis Research


Translational Research in Diabetic Foot Ulcer (DFU) Models

Based on its Phase 2 clinical trial data demonstrating a 61% reduction in median healing time (8.5 weeks vs. 22 weeks for placebo) and a 95% ulcer area reduction at 24 weeks, Aclerastide is the compound of choice for researchers validating DFU therapies in animal models or early-stage human trials where accelerated wound closure is a primary endpoint [1].

Preclinical Studies on Scar Prevention and Tissue Regeneration

Given its unique ability to reduce fibrosis and promote the formation of new adnexal structures (e.g., hair follicles) in full-thickness wounds, Aclerastide is ideally suited for experiments aimed at understanding and modulating the transition from wound repair to regeneration [1]. This is a key differentiator from growth factor therapies like Regranex®.

Mechanistic Studies on the MAS Receptor Axis

As a synthetic analog of angiotensin (1-7) with a defined potency advantage over the native peptide, Aclerastide serves as a superior tool compound for investigating the downstream effects of MAS receptor activation in the context of inflammation, angiogenesis, and extracellular matrix remodeling [1].

Benchmarking Novel Wound Healing Agents

With a well-characterized, dose-dependent efficacy profile in both animal and human studies, Aclerastide provides a robust positive control for benchmarking the performance of new chemical entities or biologicals in wound healing assays. Its superiority over Regranex® in preclinical models sets a high bar for comparative efficacy studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aclerastide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.